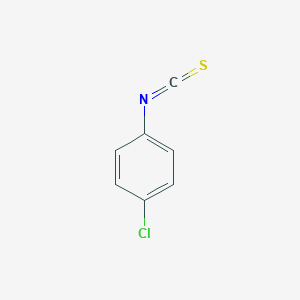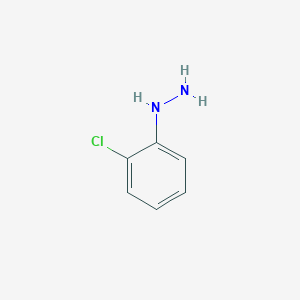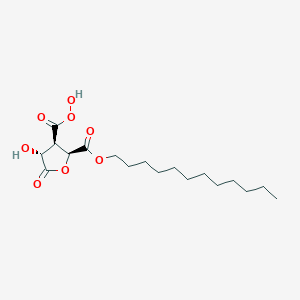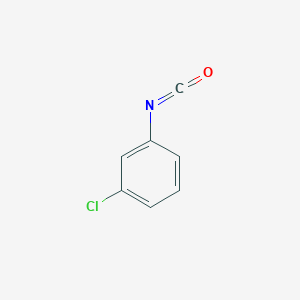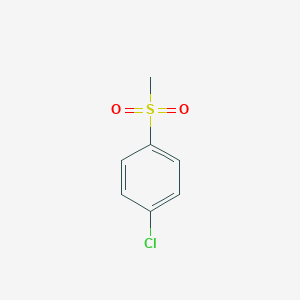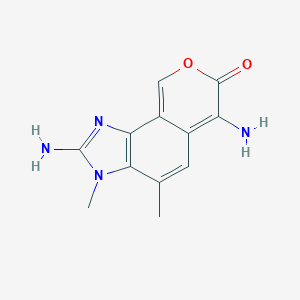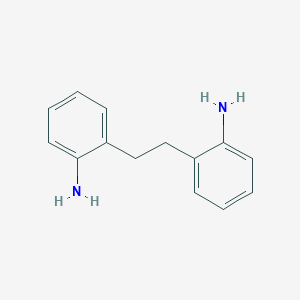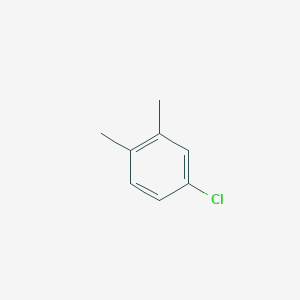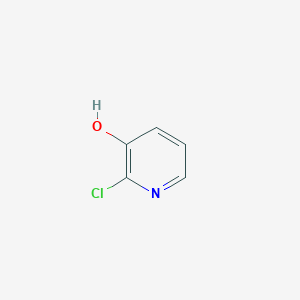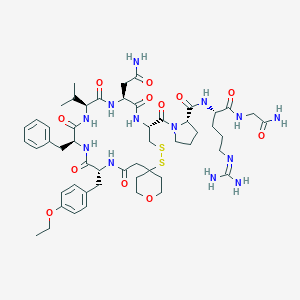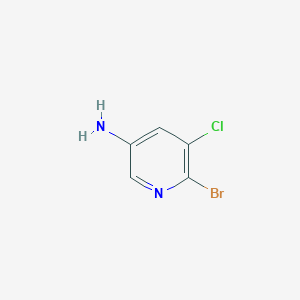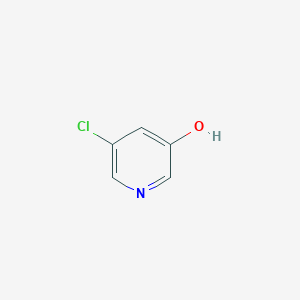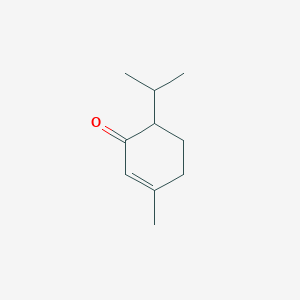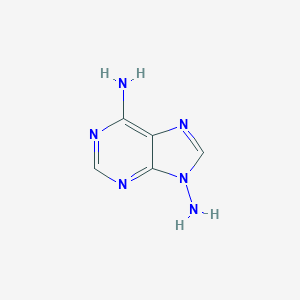
9H-Purine-6,9-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Purine-6,9-diamine, also known as 6,9-diaminopurine (DAP), is a purine derivative that is structurally similar to adenine and guanine. DAP is a potent inhibitor of purine biosynthesis and has been extensively studied for its potential applications in cancer therapy, antiviral therapy, and as a research tool in molecular biology.
Wirkmechanismus
DAP inhibits purine biosynthesis by blocking the activity of enzymes involved in the synthesis of purine nucleotides. Specifically, DAP inhibits the enzyme adenosine deaminase, which converts adenosine to inosine. Inhibition of this enzyme leads to the accumulation of adenosine and the depletion of inosine, which disrupts the normal balance of purine nucleotides in the cell.
Biochemische Und Physiologische Effekte
DAP has been shown to have antiviral activity against a range of viruses, including herpes simplex virus, varicella-zoster virus, and human immunodeficiency virus. DAP has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. However, DAP can also have toxic effects on normal cells, leading to potential limitations in its use as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
DAP has several advantages as a research tool, including its ability to substitute for adenine in DNA and RNA, its potent inhibition of purine biosynthesis, and its broad range of applications in molecular biology. However, DAP can also be toxic to cells at high concentrations, and its effects can be difficult to interpret due to its complex mechanism of action.
Zukünftige Richtungen
Future research on DAP could focus on developing new synthesis methods to improve the purity and yield of the compound, as well as exploring its potential applications in cancer therapy and antiviral therapy. Additionally, further studies could investigate the mechanisms underlying the toxic effects of DAP on normal cells and develop strategies to mitigate these effects. Finally, research on DAP could lead to the development of new tools for studying the role of purine biosynthesis in cellular processes and disease states.
Synthesemethoden
DAP can be synthesized through various methods, including the condensation of 2,6-diaminopurine with formic acid, the reaction of 2-amino-6-chloropurine with ammonia, or the reaction of 2,6-dichloropurine with ammonia. The purity and yield of DAP can be improved through purification techniques such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
DAP has been widely used in scientific research as a tool to study DNA replication, transcription, and translation. DAP can substitute for adenine in DNA and RNA, leading to the incorporation of DAP into nucleic acids and the disruption of normal cellular processes. DAP has also been used to study the role of purine biosynthesis in cancer cells and to develop new cancer therapies.
Eigenschaften
CAS-Nummer |
137062-87-4 |
|---|---|
Produktname |
9H-Purine-6,9-diamine |
Molekularformel |
C5H6N6 |
Molekulargewicht |
150.14 g/mol |
IUPAC-Name |
purine-6,9-diamine |
InChI |
InChI=1S/C5H6N6/c6-4-3-5(9-1-8-4)11(7)2-10-3/h1-2H,7H2,(H2,6,8,9) |
InChI-Schlüssel |
PMYVWIREDVGFIM-UHFFFAOYSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)N)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)N)N |
Synonyme |
9H-Purine-6,9-diamine (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



